molecular formula C10H15NO2 B8509910 2-(1-Acetylpiperidin-4-yl)propenal

2-(1-Acetylpiperidin-4-yl)propenal

Cat. No. B8509910
M. Wt: 181.23 g/mol
InChI Key: VIXHACZSIRXGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Acetylpiperidin-4-yl)propenal is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Acetylpiperidin-4-yl)propenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Acetylpiperidin-4-yl)propenal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Acetylpiperidin-4-yl)propenal

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1-acetylpiperidin-4-yl)prop-2-enal

InChI

InChI=1S/C10H15NO2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h7,10H,1,3-6H2,2H3

InChI Key

VIXHACZSIRXGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.95 g (23.3 mmol) of 2-(1-acetylpiperidin-4-yl)ethanol, 2.12 g (26.3 mmol) of dimethylammonium chloride and 3 ml (40 mmol) of 37% formaldehyde solution are heated at 110° C. for 2 hours with stirring. The mixture is allowed to cool and is extracted several times with diethyl ether. The organic phases are combined, washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness by evaporation. 2-(1-acetylpiperidin-4-yl)propenal is obtained in the form of a yellowish oil which can be further reacted without further purification.
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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